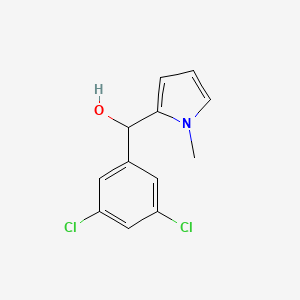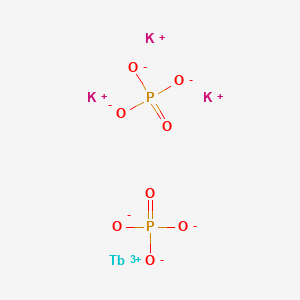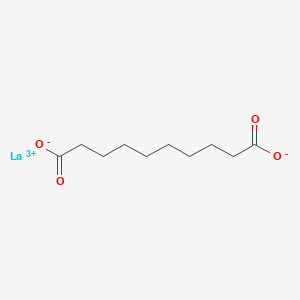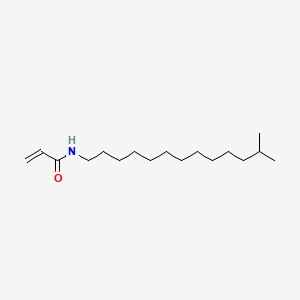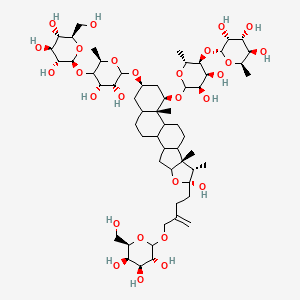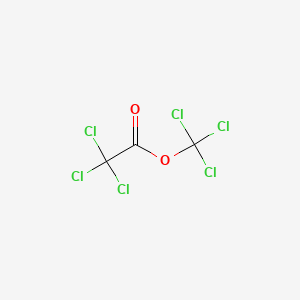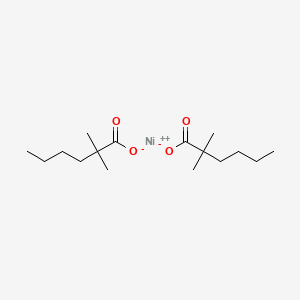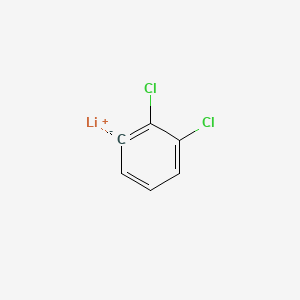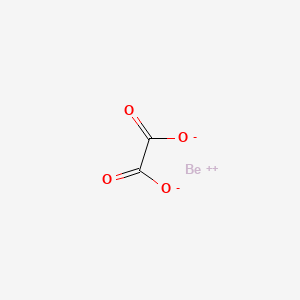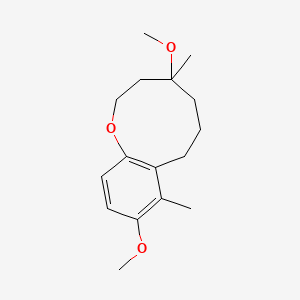
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its hexahydro structure, which includes multiple methoxy and methyl groups, contributing to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- typically involves multi-step organic reactions. One common method includes the reduction of specific oxime derivatives using zinc dust in a mixture of acetic acid and acetic anhydride . This process ensures the selective formation of the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction techniques but optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Substitution: Halogenation or nitration reactions can introduce new substituents into the benzoxonin ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminium hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with unique chemical and physical properties.
Applications De Recherche Scientifique
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to alterations in cellular processes, such as enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,3,4,5,6,7-Hexahydro-6,7-dimethylcyclopent[b]azepin-8-one: Shares a similar hexahydro structure but differs in functional groups and overall chemical behavior.
Galaxolide (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]benzopyran): Another compound with a hexahydro structure, commonly used in fragrances.
Propriétés
Formule moléculaire |
C16H24O3 |
|---|---|
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
4,9-dimethoxy-4,8-dimethyl-3,5,6,7-tetrahydro-2H-1-benzoxonine |
InChI |
InChI=1S/C16H24O3/c1-12-13-6-5-9-16(2,18-4)10-11-19-15(13)8-7-14(12)17-3/h7-8H,5-6,9-11H2,1-4H3 |
Clé InChI |
ZLDMDMYRVPYFLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1CCCC(CCO2)(C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



